molecular formula C8H18OSn<br>(C4H9)2SnO<br>(C8H18SnO)x<br>C8H18OSn B1670442 Dibutyltin oxide CAS No. 818-08-6

Dibutyltin oxide

Cat. No. B1670442
Key on ui cas rn: 818-08-6
M. Wt: 248.94 g/mol
InChI Key: JGFBRKRYDCGYKD-UHFFFAOYSA-N
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Patent
US04286073

Procedure details

Employing the same formulation as in Example 1, dibutyltin bis-toluenesulfonate (DBTTS) was evaluated, using a solution of this catalyst in dimethylformamide. A portion of this catalyst solution was diluted with 10% water and aged at room temperature for three weeks. From the results reported in Table 2, it is seen that no apparent change in activity occurred in the aged sample. Addition of water to a stannous octoate solution, on the other hand, produces an immediate precipitate of dibutyltin oxide which is relatively inactive as a co-catalyst for urethane production.
Name
dibutyltin bis-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C(S([O-])(=O)=[O:8])=CC=CC=1.C1(C)C(S([O-])(=O)=O)=CC=CC=1.[CH2:23]([Sn+2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH3:26].CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2]>CN(C)C=O.O>[CH2:23]([Sn:27](=[O:8])[CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH3:26] |f:0.1.2,3.4.5|

Inputs

Step One
Name
dibutyltin bis-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.C=1(C(=CC=CC1)S(=O)(=O)[O-])C.C(CCC)[Sn+2]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
aged at room temperature for three weeks

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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